2-Bromo-4-methoxy-5-methyl-indan-1-one

Description

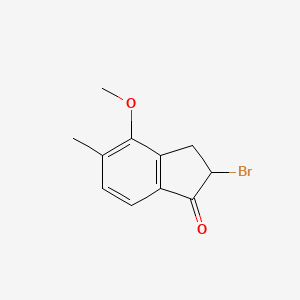

2-Bromo-4-methoxy-5-methyl-indan-1-one is a bicyclic organic compound featuring an indanone core (a fused benzene and cyclopentanone ring system). Its substituents include a bromine atom at position 2, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 5. The ketone group at position 1 enhances reactivity in condensation or nucleophilic addition reactions, while the bromine and methoxy groups influence regioselectivity in cross-coupling reactions.

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

2-bromo-4-methoxy-5-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H11BrO2/c1-6-3-4-7-8(11(6)14-2)5-9(12)10(7)13/h3-4,9H,5H2,1-2H3 |

InChI Key |

WZMGFGKEBSOBRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(C2)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-1-methylindolin-2-one

Core Structure: Indolinone (a bicyclic structure with a lactam ring). Substituents: Bromine at position 5, methyl at position 1. Key Differences:

5-Bromo-6-methoxy-1H-indole

Core Structure : Indole (a bicyclic aromatic system with a pyrrole ring).

Substituents : Bromine at position 5, methoxy at position 6.

Key Differences :

- The indole’s aromatic pyrrole ring confers distinct electronic properties, such as resonance stabilization and acidity at the N-H position.

- Adjacent bromine and methoxy groups (positions 5 and 6) may sterically hinder reactions compared to the separated substituents in the target compound (positions 2 and 4).

- Applications: Explored for biological activities due to indole’s prevalence in natural products .

3,4-Dimethoxybenzyl Bromide

Core Structure : Benzene ring with a benzylic bromide.

Substituents : Methoxy groups at positions 3 and 4.

Key Differences :

- Lacks the fused ketone ring system, making it more flexible but less rigid than indanone derivatives.

- The benzylic bromine is highly reactive in SN₂ reactions, unlike the aromatic bromine in the target compound, which participates in electrophilic substitutions or cross-coupling reactions.

- Applications: Common in alkylation reactions or as a building block in drug synthesis .

3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one

Core Structure: Furanone (a five-membered lactone ring). Substituents: Bromine at position 3, dibenzylamino at position 4, methoxy at position 5. Key Differences:

Imidazole-Based Derivatives (e.g., 2-Methyl-1H-imidazole-5-carboxylic acid)

Core Structure : Imidazole (a five-membered ring with two nitrogen atoms).

Substituents : Varied groups, including carboxylic acids and methyl groups.

Key Differences :

- The imidazole ring’s aromaticity and nitrogen atoms confer basicity and metal-coordination capabilities, contrasting with the indanone’s ketone-driven reactivity.

- Carboxylic acid substituents enhance water solubility, unlike the hydrophobic methoxy and methyl groups in the target compound.

- Applications: Widely used in coordination chemistry and enzyme inhibition studies .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.